molecular formula C10H18ClNO2 B13777171 Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride CAS No. 93101-56-5

Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride

Cat. No.: B13777171
CAS No.: 93101-56-5
M. Wt: 219.71 g/mol
InChI Key: OKJAULUGMGEONM-UHFFFAOYSA-N
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Description

Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is a derivative of nicotinic acid and is known for its unique structural properties, which include a tetrahydronicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride typically involves the esterification of nicotinic acid followed by a series of reduction and alkylation reactions. The process begins with the esterification of nicotinic acid using ethanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the reduction of the ester to form the tetrahydro derivative. The final step involves the alkylation of the tetrahydro derivative with methyl iodide to introduce the dimethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated derivatives.

Scientific Research Applications

Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is believed that the compound can influence various biochemical processes.

Comparison with Similar Compounds

Ethyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate hydrochloride can be compared with other similar compounds such as:

    Ethyl nicotinate: Lacks the tetrahydro and dimethyl groups, resulting in different chemical and biological properties.

    Methyl 1,4-dimethyl-1,2,5,6-tetrahydronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    1,4-Dimethyl-1,2,5,6-tetrahydronicotinic acid: The free acid form of the compound, which may have different solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

93101-56-5

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-carboxylate;chloride

InChI

InChI=1S/C10H17NO2.ClH/c1-4-13-10(12)9-7-11(3)6-5-8(9)2;/h4-7H2,1-3H3;1H

InChI Key

OKJAULUGMGEONM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CC[NH+](C1)C)C.[Cl-]

Origin of Product

United States

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